molecular formula C19H30O2 B14679756 Methyl 12-phenyldodecanoate CAS No. 38795-65-2

Methyl 12-phenyldodecanoate

Cat. No.: B14679756
CAS No.: 38795-65-2
M. Wt: 290.4 g/mol
InChI Key: UOGDZQUHDFHJKP-UHFFFAOYSA-N
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Description

Methyl 12-phenyldodecanoate is an organic compound belonging to the ester family. It is characterized by a long carbon chain with a phenyl group attached to the twelfth carbon atom and a methyl ester functional group at the terminal end.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 12-phenyldodecanoate can be synthesized through several methods. One common approach involves the reaction of iodobenzene with carbon monoxide and 9-borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester. This reaction is typically carried out in the presence of catalysts such as N,N,N,N,N,N-hexamethylphosphoric triamide, zinc (II) acetylacetonate, triphenylphosphine, and bis-triphenylphosphine-palladium (II) chloride in tetrahydrofuran at temperatures ranging from 50 to 55°C under 760 Torr for 24 hours .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 12-phenyldodecanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products:

    Oxidation: Formation of 12-phenyldodecanoic acid or 12-phenyldodecanone.

    Reduction: Formation of 12-phenyldodecanol.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Methyl 12-phenyldodecanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 12-phenyldodecanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The phenyl group may interact with aromatic receptors or enzymes, influencing biological activity and therapeutic potential .

Comparison with Similar Compounds

    Methyl 12-oxo-12-phenyldodecanoate: Similar structure but with an oxo group at the twelfth carbon.

    Dodecanoic acid derivatives: Compounds with similar carbon chain lengths but different functional groups.

Uniqueness: Methyl 12-phenyldodecanoate is unique due to its specific combination of a long carbon chain, phenyl group, and methyl ester functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

38795-65-2

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

methyl 12-phenyldodecanoate

InChI

InChI=1S/C19H30O2/c1-21-19(20)17-13-8-6-4-2-3-5-7-10-14-18-15-11-9-12-16-18/h9,11-12,15-16H,2-8,10,13-14,17H2,1H3

InChI Key

UOGDZQUHDFHJKP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCC1=CC=CC=C1

Origin of Product

United States

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